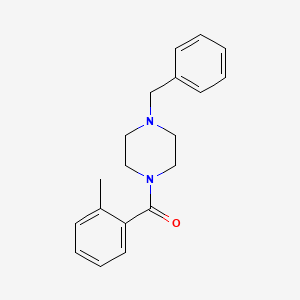

![molecular formula C13H17N3O2S B5506634 N-丙基-2,3-二氢-1H-吡咯并[1,2-a]苯并咪唑-6-磺酰胺](/img/structure/B5506634.png)

N-丙基-2,3-二氢-1H-吡咯并[1,2-a]苯并咪唑-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide, often involves catalytic processes or one-pot synthesis methods. For example, poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide have been used as effective catalysts for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, showing good to high yield at room temperature (Ghorbani‐Vaghei & Veisi, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated through various analytical techniques such as elemental analyses and spectral data. For instance, novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties have been synthesized, with their structures confirmed by such analyses (El-Gaby et al., 2002).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, contributing to their diverse chemical properties. Metal complexes of benzimidazole derived sulfonamide, for example, have been synthesized, revealing insights into how these compounds can form complexes with transition metals, affecting their chemical behavior and potential antimicrobial activity (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamides, such as solubility, melting point, and stability, are crucial for their application in various fields. The study by Ife et al. (1989) on benzimidazole sulfoxide derivatives highlights the importance of pyridine pKa in controlling the stability and reactivity of these compounds under physiological conditions, shedding light on their physical properties (Ife et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are pivotal for understanding the applications of N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide. Research on the antimicrobial evaluation of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives reveals the significance of sulfonamide groups in enhancing antimicrobial activity, suggesting a chemical basis for exploring further biological activities (Abdel-Motaal & Raslan, 2014).

科学研究应用

生物活性磺酰胺类杂化物

磺酰胺类,包括与 N-丙基-2,3-二氢-1H-吡咯并[1,2-a]苯并咪唑-6-磺酰胺相关的结构,在开发药理活性剂方面至关重要。它们具有多种药理活性,如抗菌、抗碳酸酐酶、抗肥胖、利尿、降血糖、抗甲状腺、抗肿瘤和抗神经性疼痛活性。通过将磺酰胺药效基团整合到苯并咪唑等不同支架中来创建磺酰胺杂化物,在药物开发方面取得了重大进展 (Ghomashi 等,2022)。

金属配合物的抗菌活性

衍生自苯并咪唑的磺酰胺,与所讨论的化学结构密切相关,已对其抗菌特性进行了研究。例如,合成和研究具有苯并咪唑衍生磺酰胺的金属配合物显示出对各种细菌菌株的显着抗菌活性,证明了这些化合物在抗菌治疗中的潜力 (Ashraf 等,2016)。

蛋白质酪氨酸磷酸酶 1B 抑制

在糖尿病和肥胖研究的背景下,苯并咪唑磺酰胺的衍生物已被确定为蛋白质酪氨酸磷酸酶 1B (PTP1B) 的有效抑制剂,PTP1B 是一种参与负调控胰岛素信号传导的酶。这些发现强调了此类化合物在管理胰岛素抵抗和肥胖相关疾病方面的治疗潜力 (Combs 等,2006)。

抗肿瘤和抗菌剂

对磺酰胺类结构应用的进一步探索导致了新型化合物的开发,这些化合物表现出显着的抗肿瘤和抗菌活性。这在噻吩和 N-取代噻吩并[3,2-d]嘧啶衍生物的合成中尤为明显,突出了磺酰胺骨架在制造有效治疗剂方面的多功能性 (Hafez 等,2017)。

杂环磺酰胺的选择性合成

合成方法的进步使得杂环磺酰胺和磺酰氟的选择性合成成为可能,展示了磺酰胺类化合物在药物化学中的化学适应性。这一发展为设计具有改善药代动力学特征的更具体和更有效的治疗剂铺平了道路 (Tucker 等,2015)。

作用机制

While the mechanism of action for the specific compound you’re asking about is not available, similar compounds have shown a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

未来方向

属性

IUPAC Name |

N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-2-7-14-19(17,18)10-5-6-12-11(9-10)15-13-4-3-8-16(12)13/h5-6,9,14H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUUSCXVFHNQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=C(C=C1)N3CCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)